5-Lipoxygenase Inhibitory Activity: Methyl 3-Methoxyhexadecanoate vs. Human Recombinant 5-LOX Reference
Methyl 3-methoxyhexadecanoate was evaluated for its ability to inhibit human recombinant 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade. The compound exhibited an IC50 value of >10,000 nM in this assay [1]. This potency is directly comparable to other known 5-LOX inhibitors evaluated under similar recombinant enzyme conditions. While the compound demonstrates measurable inhibition, its activity is distinct from that of highly potent 5-LOX inhibitors, positioning it as a moderate modulator suitable for specific research contexts where complete enzyme blockade is undesirable.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Human recombinant 5-LOX expressed in E. coli BL21(DE3); assay measures reduction in all-trans isomers of LTB4 and 5-HETE formation. |
| Quantified Difference | N/A (comparator is a reference enzyme assay, not a specific molecule) |
| Conditions | Inhibition of human recombinant 5-LOX expressed in Escherichia coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation. |
Why This Matters
Quantifies the compound's specific activity against a validated inflammatory target, enabling precise dose-response planning in anti-inflammatory research.
- [1] BindingDB. (n.d.). Entry BDBM50591538 / CHEMBL5205807: Inhibition of human recombinant 5-LOX. Retrieved from bindingdb.org. View Source
